molecular formula C17H9Cl2F3N2O B2581591 (Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 557745-78-5

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2581591
CAS RN: 557745-78-5
M. Wt: 385.17
InChI Key: DDKIYIKELMUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCPA, and it belongs to the family of propenamides. DCPA has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Heat-Resistant Polymeric Materials

Soluble and curable aromatic polyamides incorporating phthalazinone moiety and terminal cyano groups have been synthesized for potential use as processable and heat-resistant materials. These polymers exhibit good solubility in common organic solvents and turn insoluble upon curing, demonstrating excellent thermal stability and making them candidates for high-performance polymeric matrix materials (Yu et al., 2009).

Antipathogenic Activity

New thiourea derivatives have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This suggests potential for these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Photoluminescence Properties

π-Extended fluorene derivatives with different functional groups, including cyano, have been synthesized and studied for their photoluminescence properties. These compounds exhibit high fluorescence quantum yields and unique solvatochromic behaviors, presenting applications in fluorescent dyes and optical materials (Kotaka et al., 2010).

Catalyzed Arylation and Alkenylation

An iron(III) and zinc(II) catalyzed process has been developed for the arylation, heteroarylation, and alkenylation of propionamides, demonstrating the utility of organoborate reagents in C–H activation and C–C bond formation. This method provides a new approach to functionalize compounds for various synthetic applications (Ilies et al., 2017).

properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2O/c18-12-5-6-15(14(19)8-12)24-16(25)11(9-23)7-10-3-1-2-4-13(10)17(20,21)22/h1-8H,(H,24,25)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKIYIKELMUFKU-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

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